molecular formula C25H28N4O3 B11299158 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11299158
M. Wt: 432.5 g/mol
InChI Key: UQSPCFMYJZDBBH-UHFFFAOYSA-N
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Description

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique structure combining several functional groups. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the imidazole ring: The benzimidazole core is then reacted with an appropriate aldehyde or ketone to form the imidazole ring.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the alkylation of the imidazole ring with tetrahydrofuran-2-ylmethyl halide under basic conditions.

    Acetylation: The final step is the acetylation of the resulting compound with 4-(propan-2-yl)phenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrahydrofuran moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The tetrahydrofuran and phenylacetamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.

    Imidazole derivatives: Such as metronidazole, used as an antibiotic and antiprotozoal agent.

Uniqueness

What sets 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole and imidazole derivatives.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H28N4O3/c1-16(2)17-9-11-18(12-10-17)26-23(30)14-22-24(31)28(15-19-6-5-13-32-19)25-27-20-7-3-4-8-21(20)29(22)25/h3-4,7-12,16,19,22H,5-6,13-15H2,1-2H3,(H,26,30)

InChI Key

UQSPCFMYJZDBBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5CCCO5

Origin of Product

United States

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